ETHYL 2-{[4-(CHLORODIFLUOROMETHOXY)PHENYL]AMINO}-2-[(ETHOXYCARBONYL)AMINO]-3,3,3-TRIFLUOROPROPANOATE
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Overview
Description
ETHYL 2-{[4-(CHLORODIFLUOROMETHOXY)PHENYL]AMINO}-2-[(ETHOXYCARBONYL)AMINO]-3,3,3-TRIFLUOROPROPANOATE is a complex organic compound with a unique structure that includes multiple functional groups such as ethyl, amino, and trifluoropropanoate
Preparation Methods
Synthetic Routes and Reaction Conditions
Common synthetic routes may involve nucleophilic aromatic substitution reactions, where an aromatic halide is reacted with a nucleophile under specific conditions to introduce the desired substituents .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of advanced catalysts and controlled reaction environments to facilitate the formation of the desired product.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-{[4-(CHLORODIFLUOROMETHOXY)PHENYL]AMINO}-2-[(ETHOXYCARBONYL)AMINO]-3,3,3-TRIFLUOROPROPANOATE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce or replace substituents on the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
ETHYL 2-{[4-(CHLORODIFLUOROMETHOXY)PHENYL]AMINO}-2-[(ETHOXYCARBONYL)AMINO]-3,3,3-TRIFLUOROPROPANOATE has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of ETHYL 2-{[4-(CHLORODIFLUOROMETHOXY)PHENYL]AMINO}-2-[(ETHOXYCARBONYL)AMINO]-3,3,3-TRIFLUOROPROPANOATE involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to ETHYL 2-{[4-(CHLORODIFLUOROMETHOXY)PHENYL]AMINO}-2-[(ETHOXYCARBONYL)AMINO]-3,3,3-TRIFLUOROPROPANOATE include other trifluoropropanoate derivatives and compounds with similar functional groups, such as:
- ETHYL 4-{[2-{[4-(ETHOXYCARBONYL)ANILINO]CARBONYL}-3-(3-PHENOXYPHENYL)ACRYLOYL]AMINO}BENZOATE
- ETHYL [2-({[(ETHOXYCARBONYL)AMINO]CARBOTHIOYL}AMINO)ANILINO]CARBOTHIOYLCARBAMATE
- 3-[(2-{[4-(ETHOXYCARBONYL)PHENYL]AMINO}-2-OXOETHYL)THIO]PROPANOIC ACID
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
ethyl 2-[4-[chloro(difluoro)methoxy]anilino]-2-(ethoxycarbonylamino)-3,3,3-trifluoropropanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClF5N2O5/c1-3-26-11(24)13(14(17,18)19,23-12(25)27-4-2)22-9-5-7-10(8-6-9)28-15(16,20)21/h5-8,22H,3-4H2,1-2H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPXDMGABDLXUHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(F)(F)F)(NC1=CC=C(C=C1)OC(F)(F)Cl)NC(=O)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClF5N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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